N-2-biphenylyl-2-{[(4-methylphenyl)sulfonyl]amino}benzamide
Overview
Description
N-2-biphenylyl-2-{[(4-methylphenyl)sulfonyl]amino}benzamide, also known as BAY 43-9006, is a synthetic organic compound that has been extensively studied for its potential applications in cancer treatment. It was first synthesized by Bayer Pharmaceuticals in the late 1990s and has since undergone numerous clinical trials.
Mechanism of Action
N-2-biphenylyl-2-{[(4-methylphenyl)sulfonyl]amino}benzamide 43-9006 targets several protein kinases, including Raf kinase, vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR). By inhibiting the activity of these kinases, this compound 43-9006 disrupts the signaling pathways that promote tumor growth and angiogenesis.
Biochemical and Physiological Effects:
This compound 43-9006 has been shown to have several biochemical and physiological effects. It can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the formation of new blood vessels (angiogenesis) that supply nutrients and oxygen to tumors.
Advantages and Limitations for Lab Experiments
One advantage of N-2-biphenylyl-2-{[(4-methylphenyl)sulfonyl]amino}benzamide 43-9006 is that it has been extensively studied in preclinical and clinical trials, making it a well-characterized compound for laboratory experiments. However, its efficacy can vary depending on the type of cancer being studied, and it can have off-target effects on other kinases, which can limit its specificity.
Future Directions
There are several potential future directions for research on N-2-biphenylyl-2-{[(4-methylphenyl)sulfonyl]amino}benzamide 43-9006. One area of interest is the development of combination therapies that target multiple signaling pathways involved in tumor growth and angiogenesis. Another direction is the investigation of this compound 43-9006 in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, there is ongoing research into the development of new compounds that are structurally similar to this compound 43-9006 but have improved specificity and efficacy.
Scientific Research Applications
N-2-biphenylyl-2-{[(4-methylphenyl)sulfonyl]amino}benzamide 43-9006 has been shown to have anti-tumor activity in various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and melanoma. It works by inhibiting the activity of several protein kinases that are involved in tumor growth and angiogenesis.
properties
IUPAC Name |
2-[(4-methylphenyl)sulfonylamino]-N-(2-phenylphenyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O3S/c1-19-15-17-21(18-16-19)32(30,31)28-25-14-8-6-12-23(25)26(29)27-24-13-7-5-11-22(24)20-9-3-2-4-10-20/h2-18,28H,1H3,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AASCOUSGBUCMMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.